4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group, a thiadiazole ring, and a butanamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoic acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, dehydration, and distillation to isolate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death . In other biological systems, it may interact with enzymes and receptors, disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-dichlorophenoxy)butanoic acid: Another herbicidal compound with a similar phenoxy group.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A related herbicide with similar biological activities.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a dichlorophenoxy group and a thiadiazole ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-3-5-11(2)16-21-22-17(25-16)20-15(23)6-4-9-24-14-8-7-12(18)10-13(14)19/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWZYOKLVDBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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